A Comprehensive Technical Guide on the Synthesis and Characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
A Comprehensive Technical Guide on the Synthesis and Characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document details a proposed synthesis and predicted characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. As of the compilation of this guide, this specific molecule is not extensively described in publicly available scientific literature. Therefore, the experimental protocols are based on established chemical principles and analogous reactions, and the characterization data is predicted.
Introduction
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a complex lipid molecule featuring a cyclopropyl amide head group, a long undecanamide linker, and a substituted hydroxyphenoxy tail. Its structure suggests potential applications in drug development, possibly as a modulator of cellular signaling pathways due to its amphipathic nature. This guide provides a detailed, albeit theoretical, framework for its synthesis and comprehensive characterization.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned as a multi-step process, commencing with the coupling of a substituted phenol with a long-chain halo-acid derivative, followed by amidation. The proposed pathway is outlined below.
Caption: Proposed synthetic workflow for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.
Experimental Protocols
Step 1: Synthesis of Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate (Williamson Ether Synthesis)
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Materials: 2-Hexylresorcinol, Methyl 11-bromoundecanoate, Potassium Carbonate (K₂CO₃), Acetone.
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Procedure:
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To a solution of 2-hexylresorcinol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add methyl 11-bromoundecanoate (1.1 eq) to the reaction mixture.
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Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired ether.
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Step 2: Synthesis of 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid (Saponification)
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Materials: Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.
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Procedure:
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Dissolve the methyl ester from Step 1 in a mixture of THF and water (3:1).
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Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the THF under reduced pressure.
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Acidify the aqueous residue to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
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Step 3: Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Amide Coupling)
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Materials: 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid, Cyclopropylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).
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Procedure:
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Dissolve the carboxylic acid from Step 2 in anhydrous DCM.
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Add DCC (1.1 eq) and stir the solution at 0°C for 30 minutes.[1][2]
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Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Filter off the dicyclohexylurea byproduct.
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Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the final compound.
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Characterization Data (Predicted)
The following tables summarize the predicted analytical data for the target compound based on its structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Ar-H |
| ~5.4 | br s | 1H | NH |
| ~4.8 | s | 1H | Ar-OH |
| ~3.9 | t | 2H | -O-CH ₂- |
| ~2.8-2.7 | m | 1H | Cyclopropyl-CH |
| ~2.6 | t | 2H | Ar-CH ₂- |
| ~2.1 | t | 2H | -CH ₂-C(O)NH- |
| ~1.8-1.2 | m | ~22H | Aliphatic chain protons |
| ~0.9 | t | 3H | -CH₂-CH ₃ |
| ~0.8-0.7 | m | 2H | Cyclopropyl-CH ₂ |
| ~0.5-0.4 | m | 2H | Cyclopropyl-CH ₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Amide) |
| ~158-155 | Ar-C -O |
| ~130-110 | Ar-C |
| ~68 | -O-C H₂- |
| ~37 | -C H₂-C(O)NH- |
| ~32-22 | Aliphatic C H₂ |
| ~23 | Cyclopropyl-C H |
| ~14 | -C H₃ |
| ~7 | Cyclopropyl-C H₂ |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Characteristic Peaks/Values |
| FT-IR (cm⁻¹) | 3300 (N-H stretch), 3400 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-O stretch) |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: ~446.3 g/mol |
Hypothetical Biological Activity and Signaling
While the biological activity of this specific molecule is unknown, its structure, particularly the long lipid tail and polar head group, is reminiscent of endogenous signaling lipids like endocannabinoids. Such molecules often interact with G-protein coupled receptors (GPCRs) embedded in the cell membrane. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical GPCR signaling pathway for the title compound.
In this speculative model, the molecule acts as an agonist at a GPCR. This interaction activates the associated G-protein, leading to the inhibition of adenylyl cyclase. The subsequent decrease in cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA), ultimately altering downstream cellular processes. This pathway is purely illustrative and requires experimental validation.


